molecular formula C20H17N5O2S B2445451 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1448066-47-4

1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2445451
CAS No.: 1448066-47-4
M. Wt: 391.45
InChI Key: DAAMWNSAIWSXHD-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-24-17(12-16(23-24)18-8-5-11-28-18)20(27)21-14-7-4-3-6-13(14)15-9-10-19(26)25(2)22-15/h3-12H,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAMWNSAIWSXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide , also known as M100-0548, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of M100-0548 is C17H17N3O3S2C_{17}H_{17}N_{3}O_{3}S_{2}. Its structure features a complex arrangement that includes a pyrazole ring, a thiophene moiety, and a pyridazinone derivative. The structural formula can be represented as follows:

SMILES Cc1c(CNS(c2cc(C(C=C3)=NN(C)C3=O)cs2)(=O)=O)cccc1\text{SMILES }Cc1c(CNS(c2cc(C(C=C3)=NN(C)C3=O)cs2)(=O)=O)cccc1

Research indicates that M100-0548 may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structural motifs exhibit inhibitory activity against various enzymes, including monoamine oxidase (MAO) which is crucial in neurodegenerative diseases like Parkinson's disease .
  • Anticancer Activity : Related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the pyridazinone framework have been reported to inhibit the growth of colon carcinoma and breast cancer cells with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial activity against pathogenic bacteria, indicating potential therapeutic uses in infectious diseases .

Biological Activity Data

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
MAO-B Inhibition-8.19
Anticancer (Colon)HCT-1166.2
Anticancer (Breast)T47D27.3
AntibacterialVarious Pathogens-

Case Studies

Case Study 1: MAO-B Inhibition
A study explored the structure–activity relationship (SAR) of compounds related to M100-0548 which showed competitive inhibition of MAO-B. The introduction of specific substituents enhanced the inhibitory potency, indicating that modifications in the chemical structure can significantly impact biological activity .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyridazinone derivatives similar to M100-0548. These studies revealed that certain compounds were effective against breast and colon cancer cell lines, suggesting that M100-0548 may also possess significant anticancer potential .

Case Study 3: Antimicrobial Effects
Research on related thiophene-containing compounds demonstrated promising antibacterial activities against several strains of bacteria, highlighting a potential application for M100-0548 in treating infections .

Q & A

Q. How can synergistic effects with existing therapeutics be quantified?

  • Methodology :
  • Combination Index (CI) : Calculate using Chou-Talalay method (CompuSyn software) for drug combinations (e.g., with cisplatin in cancer models) .

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